molecular formula C17H18N2O2S B2743661 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903057-53-3

2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2743661
CAS No.: 1903057-53-3
M. Wt: 314.4
InChI Key: HMOGPRKBNISULI-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine moiety, an azetidine ring, and a benzylthio-ethanone group. The azetidine ring (4-membered) introduces steric strain, which may influence reactivity and binding selectivity compared to larger heterocycles like pyrrolidine or piperidine .

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-17(13-22-12-14-5-2-1-3-6-14)19-10-16(11-19)21-15-7-4-8-18-9-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGPRKBNISULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate alcohol or phenol.

    Attachment of the Benzylthio Group: The final step involves the thiolation of the intermediate compound with a benzylthiol reagent under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio or pyridin-3-yloxy groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Pyridine Derivatives

The pyridine moiety is a common feature in many bioactive compounds. Key comparisons include:

  • 3-Acetylpyridine : A simpler pyridine derivative with a molecular weight of 121.14 g/mol and Log Kow 0.85 . Unlike the target compound, it lacks the azetidine and benzylthio groups, resulting in lower lipophilicity and molecular complexity.
  • Fluorinated Pyridines (e.g., compounds in ): Derivatives like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime incorporate fluorine atoms and aldehyde groups, enhancing electronic effects and reactivity compared to the target’s ethanone group .

Azetidine vs. Pyrrolidine/Piperidine Analogues

  • This contrasts with pyrrolidine (5-membered) or piperidine (6-membered) rings in analogues from , which exhibit greater conformational flexibility and stability .
  • Substituent Effects : The 3-(pyridin-3-yloxy) substituent on azetidine may enhance hydrogen-bonding capacity compared to tert-butyldimethylsilyloxy groups in compounds, altering solubility and target interactions .

Thioether-Containing Compounds

  • Thioacetamides (e.g., compound 2 in ): These feature thioamide (-S-C(=O)-N-) groups, which are more polar than the benzylthio (-S-CH2-C6H5) group in the target compound. This difference likely reduces the lipophilicity (Log Kow) of thioacetamides compared to the target .
  • Benzylthio vs. Styrylthio Groups : The benzylthio group in the target compound may confer higher metabolic stability than styrylthio groups (as in ’s compound 2), which contain unsaturated bonds prone to oxidation .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 3-Acetylpyridine Thioacetamide (Compound 2) Pyrrolidine Derivative (MFCD30553532)
Molecular Weight (g/mol) ~314 121.14 ~300 (estimated) 234
Log Kow (Predicted) ~2.5–3.0 0.85 ~1.5–2.0 ~2.0–2.5
Water Solubility Low (hydrophobic groups) High (Log Kow <1) Moderate (amide group) Low (tert-butyldimethylsilyl group)
Key Functional Groups Benzylthio, azetidine Acetyl Thioacetamide, styrylpyridine Pyrrolidine, fluorine

Biological Activity

2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzylthio group, a pyridin-3-yloxy group, and an azetidin-1-yl moiety. This compound's potential biological activity makes it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 2-benzylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
  • Molecular Formula : C17H18N2O2S
  • CAS Number : 1903057-53-3

Structural Features

FeatureDescription
Benzylthio GroupProvides potential for nucleophilic reactions
Pyridin-3-yloxy GroupMay enhance interaction with biological targets
Azetidin-1-yl MoietyContributes to the compound's overall reactivity

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azetidinone Ring : Cyclization reaction involving an appropriate amine and a carbonyl compound.
  • Introduction of the Pyridin-3-yloxy Group : Nucleophilic substitution of a halogenated pyridine derivative.
  • Attachment of the Benzylthio Group : Thiolation with a benzylthiol reagent under basic or catalytic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzylthio moiety have been shown to induce apoptosis in various cancer cell lines, including HeLa cells, with IC50 values indicating potent cytotoxic effects .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways remain to be elucidated through further studies.

Study on Similar Compounds

A study evaluated the anticancer effects of related compounds featuring the benzylthio group. The findings demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting that similar mechanisms may be applicable to this compound .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Differences
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propanoneSimilar azetidine structure; propanone instead of ethanonePropanone may alter reactivity
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butanoneSimilar azetidine structure; butanone instead of ethanoneButanone may provide different steric effects

Q & A

Q. Key Parameters :

StepReaction ConditionsMonitoring Method
Azetidine Formation80–100°C, anhydrous DCMTLC (silica gel, ethyl acetate/hexane)
Thioether CouplingRT, K₂CO₃ in DMFHPLC (C18 column, methanol/water)

Basic Question: How is the structural integrity of this compound confirmed?

Answer:
Structural validation combines spectroscopic and computational methods:

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm, pyridinyl protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular mass (e.g., [M+H]⁺ expected for C₁₇H₁₈N₂O₂S: ~331.11) .
  • X-ray Crystallography : Resolves 3D conformation; comparable azetidine derivatives show planar geometry with pyridinyloxy at 120° dihedral angles .

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